methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound that has garnered significant interest in various fields of research due to its unique structural features and potential applications. This compound belongs to the class of difluoromethylated pyridines, which are known for their enhanced biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the radical difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be achieved under mild conditions, often involving the use of metal catalysts such as copper or silver .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies and drug discovery.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, making the compound effective in various applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 6-(chloromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 6-(bromomethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Uniqueness
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it more effective in various applications compared to its analogs .
Properties
CAS No. |
1072027-66-7 |
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Molecular Formula |
C8H7F2NO3 |
Molecular Weight |
203.1 |
Purity |
95 |
Origin of Product |
United States |
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